molecular formula C20H20N4O2 B2822246 N-(3-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide CAS No. 954812-21-6

N-(3-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2822246
CAS RN: 954812-21-6
M. Wt: 348.406
InChI Key: RHQNDDNHUKBNBP-UHFFFAOYSA-N
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Description

N-(3-acetylphenyl)-5-isopropyl-1-phenyl-1H-1,2,3-triazole-4-carboxamide, also known as AITC, is a chemical compound that has gained significant attention in scientific research due to its unique properties. AITC is a triazole-based compound that has been found to exhibit various biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.

Scientific Research Applications

Synthesis and Chemical Transformation

Chemical Synthesis and Rearrangements

Research has explored the synthesis and transformation of triazole derivatives, demonstrating their versatility in organic synthesis. For instance, heating of 4-substituted 5-amino-1-phenyl-1,2,3-triazoles yields acetyl derivatives, which can undergo Dimroth rearrangements to form isomeric structures. Such reactions are pivotal for generating novel compounds with potential applications in drug discovery and material science (Sutherland & Tennant, 1971).

Ligand Synthesis for Catalysis

Triazole derivatives have been utilized in the synthesis of ligands for catalysis. The preparation of structurally related complexes replacing common bipy ligands with pyridine-triazole ligands demonstrates their application in the synthesis of luminescent rhenium(I) complexes. Such complexes are relevant for catalytic, photophysical, and electrochemical applications (Boulay et al., 2010).

Biological and Medicinal Applications

Anticancer Activity

Certain triazole derivatives have been synthesized and evaluated for their anticancer activities. Studies show that these compounds can suppress cancer cell growth in vitro, indicating their potential as chemotherapeutic agents. For example, triazole-based histone deacetylase inhibitors have demonstrated effectiveness in inhibiting pancreatic cancer cell growth, with specific compounds showing low IC(50) values against cancer cell lines (He et al., 2010).

Corrosion Inhibition

Corrosion Protection

The application of triazole derivatives in corrosion protection has been studied, particularly for mild steel in acidic environments. These studies reveal that triazole compounds can serve as effective corrosion inhibitors, with their efficiency evaluated through various electrochemical techniques. The adsorption behavior of these inhibitors on metal surfaces significantly enhances corrosion resistance, demonstrating their practical applications in industrial maintenance and preservation (Li et al., 2007).

Material Science Applications

Photophysical Properties and Materials

The synthesis of triazole derivatives and their incorporation into materials science, particularly through the study of their fluorescent behaviors and applications in organic light-emitting diodes (OLEDs), highlights their significance. The manipulation of triazole structures can lead to materials with desirable photophysical properties, which is critical for the development of advanced optical and electronic devices (Kamalraj et al., 2008).

properties

IUPAC Name

N-(3-acetylphenyl)-1-phenyl-5-propan-2-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O2/c1-13(2)19-18(22-23-24(19)17-10-5-4-6-11-17)20(26)21-16-9-7-8-15(12-16)14(3)25/h4-13H,1-3H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHQNDDNHUKBNBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(N=NN1C2=CC=CC=C2)C(=O)NC3=CC=CC(=C3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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